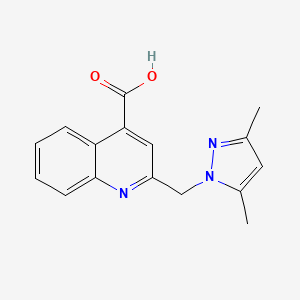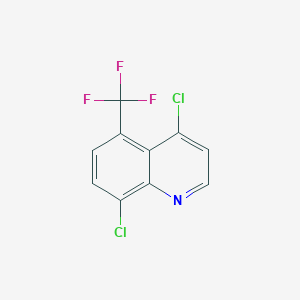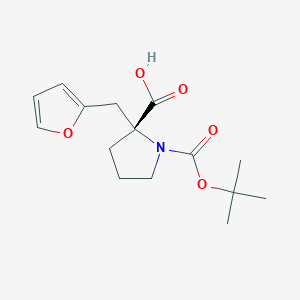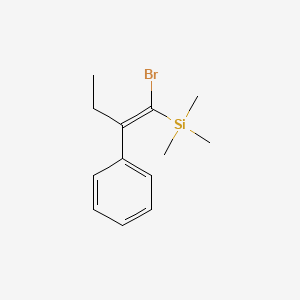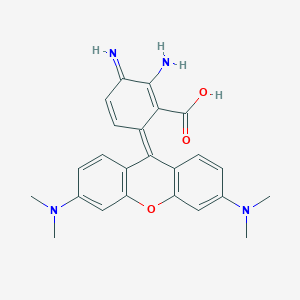
二氨基罗丹明-4
描述
Diaminorhodamine-4M, also known as DAR-4M, is a compound used for the detection of nitric oxide (NO). It has been used to detect NO in several sample types, including biopsy tissue, cultured cells, and tissue sections .
Molecular Structure Analysis
The molecular formula of Diaminorhodamine-4M is C25H26N4O3 . The molecular weight is 430.5 g/mol . The exact mass is 430.20049070 g/mol .Chemical Reactions Analysis
Diaminorhodamine-4M is used for the detection of nitric oxide (NO). It reacts with NO to produce a fluorescent signal, which can be detected and quantified .Physical And Chemical Properties Analysis
Diaminorhodamine-4M has a molecular weight of 430.5 g/mol . It has a topological polar surface area of 91.4 Ų . It has a complexity of 852 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 .科学研究应用
钙浓度正交性和一氧化氮检测
- DAR-4 和相关化合物(如 4,5-二氨基荧光素 (DAF-2))已被开发为一氧化氮 (NO) 的荧光指示剂,对于细胞或组织中 NO 的实时生物成像至关重要。这些指示剂与 NO 发生特异性反应,并且它们的反应在生理水平上独立于钙和镁浓度。这使得它们可靠地用于研究生物系统中的 NO 产生(Suzuki 等人,2002)。
一氧化氮的生物成像
- 研究人员开发了 DAR-4M AM,这是一种基于罗丹明生色团的 NO 膜透性荧光指示剂。这种指示剂由于其对 pH 不敏感以及与细胞自发荧光不同的荧光,因此有利于生物应用。它已成功应用于牛主动脉内皮细胞中 NO 的生物成像(小岛等人,2001)。
活细胞中醛类的检测
- 一种新型的邻二氨基罗丹明基荧光探针已被开发用于区分和检测甲醛和甲基乙二醛与其他醛类。该探针显示了甲醛(开启)和甲基乙二醛(关闭)的独特发射模式,可用于对活细胞中的这些醛类进行成像(刘等人,2017)。
甲基乙二醛的检测
- DAF-2 和 DAR-1(4,5-二氨基罗丹明)已被用于检测甲基乙二醛 (MG),这是一种有效的糖基化剂和活性二羰基代谢物。它们提供了高通量测定乙醛酸酶活性的潜力,并可以推进对活细胞和动物中 MG 的成像(Shaheen 等人,2014)。
植物中一氧化氮的生物合成
- 在对拟南芥幼苗的研究中,使用二氨基罗丹明-4M (DAR-4M) 观察到多胺诱导快速 NO 生物合成。特定组织在暴露于多胺后显示出 NO 生物合成增加,表明在植物生理学中发挥作用(Tun 等人,2006)。
自发性荧光增加
- 研究表明,二氨基罗丹明-4M 及其类似物会发生自发性荧光强度增加。该特性对于准确测量生物系统中的低速率 NO 产生非常重要(Gan 等人,2012)。
人血清中一氧化氮的测定
- 使用二氨基罗丹明作为荧光探针的激光诱导荧光检测微流控芯片毛细管电泳已被用于直接测定人血中的一氧化氮痕量。该方法为 NO 检测提供了快速分离和高灵敏度(Wang & Yin,2009)。
作用机制
Target of Action
DAR-4, also known as Diaminorhodamine-4, is primarily used in the production of Antibody-Drug Conjugates (ADCs) . The primary targets of DAR-4 are monoclonal antibodies (mAbs), specifically IgG1 and IgG4 antibodies . These antibodies are used to deliver cytotoxic payloads to specific cell types, harnessing their highly specific targeting capabilities .
Mode of Action
The mode of action of DAR-4 involves conjugation of chemical payloads to mAbs by reducing Cysteine inter-chain disulfide bonds . This process has traditionally resulted in significant amounts of heterogeneous products with a wide Drug Antibody Ratio (DAR) distribution . The proprietary wuxidar4 technology platform has been introduced to produce adcs more efficiently and with a higher dar4 population . This means that four payload molecules are conjugated per mAb .
Biochemical Pathways
The biochemical pathways affected by DAR-4 are primarily those involved in the generation of ADCs . The conjugation of chemical payloads to mAbs, which is the primary function of DAR-4, is a key step in the generation of ADCs . This process affects the overall homogeneity and efficiency of the ADC product .
Pharmacokinetics
The pharmacokinetic properties of ADCs, such as DAR-4, are complex due to their composition of both large and small molecules . The metabolism of ADCs is one of the key factors affecting their therapeutic effect . Precise control of the DAR has been a major challenge for the ADC industry . The wuxidar4 technology platform tightly controls adc product homogeneity, allowing for more precise quality control of adc molecules . This also enables a more accurate assessment of the ADC’s clinical efficacy and offers greater patient safety .
Result of Action
The result of DAR-4’s action is the production of more homogeneous ADCs with a higher DAR4 population . This leads to improved conjugation efficiency and a better quality control of ADC molecules . Homogeneous ADCs have repeatedly demonstrated superior overall pharmacological profiles compared to their heterogeneous counterparts .
生化分析
Biochemical Properties
Diaminorhodamine-4 is used for the detection of nitric oxide (NO) in several sample types, including biopsy tissue, cultured cells, and tissue sections . It has been used to detect NO directly in cell specimens prepared from various sources, including the brain . The detection of NO is significant as NO is a powerful mediator of vasodilation, angiogenesis, and many other important processes .
Cellular Effects
Diaminorhodamine-4 has been used to detect NO released from organs and cells via orange (red) fluorescence . The probe can be used in a wide range of pH (4−12) . The reagent is provided as a pale red solution . It has almost no fluorescence but shows orange fluorescence upon reaction with NO, with maximum emission at 578 nm .
Molecular Mechanism
Diaminorhodamine-4 reacts with NO in the presence of oxygen, resulting in a triazolo-rhodamine analog (DAR-4M T) that exhibits about 840-fold greater fluorescence quantum efficiency . This reaction allows DAR-4 to be used for the quantification of NO photorelease if this process is not accompanied by the singlet oxygen formation .
Temporal Effects in Laboratory Settings
The fluorescence intensity of Diaminorhodamine-4 is not dependent on pH, unlike DAF-2 This makes it a more stable indicator for NO detection in various experimental conditions
Subcellular Localization
It has been used to detect NO in specific tissues in Arabidopsis seedlings
属性
IUPAC Name |
2-amino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-iminocyclohexa-1,4-diene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-27(2)13-5-7-15-19(11-13)31-20-12-14(28(3)4)6-8-16(20)21(15)17-9-10-18(25)23(26)22(17)24(29)30/h5-12,25H,26H2,1-4H3,(H,29,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLYDDNIOVVVKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=N)C(=C3C(=O)O)N)C4=C(O2)C=C(C=C4)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid](/img/structure/B3039082.png)
![[3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-(4-bromophenyl)methanone](/img/structure/B3039084.png)
![3-[(4-Chlorobenzyl)sulfinyl]-1,2-propanediol](/img/structure/B3039085.png)
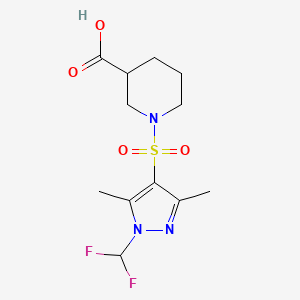
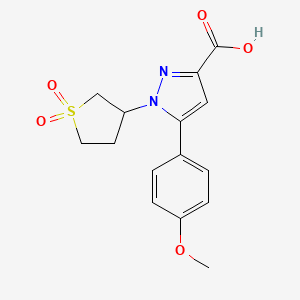
![3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3039088.png)
